Manganous dicarbonate

Description

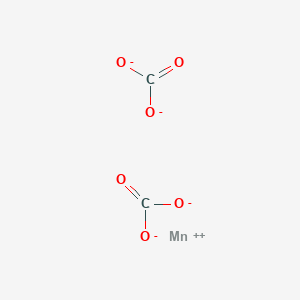

Structure

3D Structure of Parent

Properties

CAS No. |

68013-64-9 |

|---|---|

Molecular Formula |

C2MnO6-2 |

Molecular Weight |

174.96 g/mol |

IUPAC Name |

manganese(2+);dicarbonate |

InChI |

InChI=1S/2CH2O3.Mn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-4 |

InChI Key |

WMOSTDJFFWYKNF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Manganous Dicarbonate

Quantum Chemical Approaches to Manganous Dicarbonate (B1257347) Electronic Structure

Quantum chemical methods provide powerful tools to investigate the electronic structure of molecules, offering insights into bonding, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Bonding Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govrsc.org It is effective for studying the properties of transition metal complexes. researchgate.net DFT calculations can be employed to analyze the bonding characteristics within a hypothetical manganous dicarbonate molecule. These calculations can determine bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the nature of the chemical bonds between the manganese atom and the carbonate ligands. For instance, DFT has been used to study the electronic structures of various manganese-oxo dimer complexes, revealing insights into metal-ligand covalency. acs.org In a hypothetical Mn(CO₃)₂, DFT could elucidate the nature of the Mn-O bonds and the electronic interactions between the manganese center and the two carbonate groups.

Recent studies have utilized DFT to investigate the adsorption of organic carbonates on manganese oxide surfaces and to understand the electronic properties of manganese-based materials for applications like batteries. researchgate.netscispace.comacs.org These approaches could be adapted to model the electronic structure of this compound.

Molecular Orbital Theory Applications to this compound Stability

Molecular Orbital (MO) theory describes chemical bonds in terms of molecular orbitals that are spread out over the entire molecule. csus.edu This theory is particularly useful for predicting the stability and magnetic properties of molecules. brsnc.inlibretexts.org For a hypothetical this compound, MO theory could be used to construct a molecular orbital diagram by combining the atomic orbitals of manganese and the carbonate ligands. libretexts.org

Ab Initio Methods for Predicting this compound Reactivity Centers

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. numberanalytics.com These methods, such as Hartree-Fock and more advanced techniques like Configuration Interaction and Coupled Cluster theory, can provide highly accurate predictions of molecular properties. numberanalytics.comosti.gov For this compound, ab initio calculations could be used to predict the locations of reactivity centers within the molecule.

By mapping the electron density and electrostatic potential, these methods can identify regions that are susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting how this compound might interact with other molecules and what types of reactions it might undergo. Ab initio methods have been successfully applied to predict the reactivity of a wide range of molecules, including energetic materials and transition metal complexes. numberanalytics.comrsc.org

Computational Modeling of this compound Formation Energies

Computational modeling allows for the prediction of thermodynamic and kinetic properties, which are essential for understanding the feasibility of forming a new compound.

Thermodynamics of this compound Solvation and Association

The thermodynamics of solvation and association play a critical role in determining whether a compound can be formed and isolated from a solution. Computational models can be used to calculate the formation energy of this compound in the gas phase and in various solvents. These calculations would involve determining the enthalpy and entropy changes associated with the reaction of a manganese source with carbonate ions to form Mn(CO₃)₂.

Studies on the solvation of manganese(II) ions in different solvents have provided valuable thermodynamic data, such as heats of transfer, which can inform models for this compound. researchgate.netslu.se Furthermore, research on the formation constants of manganese-carbonate complexes in the presence of other ligands highlights the importance of solution equilibria. mdpi.com Computational fluid dynamics (CFD) modeling can also be used to understand the heat transfer and energy requirements in processes involving manganese carbonates. saimm.co.za

Table 1: Hypothetical Thermodynamic Data for this compound Formation

| Parameter | Hypothetical Value | Description |

| Gas-Phase Formation Enthalpy (ΔHf°) | +X kJ/mol | Energy change when one mole of Mn(CO₃)₂ is formed from its constituent elements in their standard states in the gas phase. A positive value would suggest instability relative to the elements. |

| Aqueous Solvation Energy (ΔGsolv) | -Y kJ/mol | The free energy change when one mole of gaseous Mn(CO₃)₂ is dissolved in water. A negative value indicates a favorable solvation process. |

| Association Constant (Ka) | Z M-2 | The equilibrium constant for the formation of Mn(CO₃)₂ from Mn2+ and two CO₃2- ions in solution. A higher value indicates greater stability of the complex in solution. |

Note: The values in this table are purely hypothetical and would need to be determined through rigorous computational calculations.

Kinetic Barriers for Hypothetical this compound Transformations

Even if the formation of this compound is thermodynamically favorable, its existence may be transient if it readily transforms into more stable species. Computational modeling can be used to investigate the kinetic barriers for hypothetical transformations of Mn(CO₃)₂. This involves calculating the activation energy for potential decomposition or rearrangement pathways. tandfonline.com

For example, one could model the decomposition of this compound into manganese carbonate (MnCO₃) and carbon dioxide. The height of the energy barrier for this reaction would determine the kinetic stability of the dicarbonate species. Studies on the kinetics of manganese oxide formation and transformation have shown that kinetic barriers can lead to the formation of metastable phases. berkeley.edursc.org Similar principles would apply to the potential transformations of this compound. Kinetic modeling of manganese precipitation has revealed that reaction processes often follow first-order kinetics with specific activation energies. researchgate.net

Simulated Spectroscopic Signatures for this compound Identification

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization. For a compound like this compound, which may be transient or difficult to isolate, simulated spectra are invaluable. These computational methods can predict vibrational, electronic, and nuclear magnetic resonance signatures, offering a "fingerprint" that can be compared with experimental data.

Predicted Vibrational Frequencies (FTIR, Raman) of this compound Ligands

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods, particularly Density Functional Theory (DFT), can accurately predict these vibrational frequencies.

For manganese carbonate (MnCO₃), DFT calculations have been employed to predict its vibrational modes. These calculations can be compared with experimental values obtained from natural samples like rhodochrosite. For instance, formulas derived from DFT studies can predict wavenumber values for various modes. Predictions for MnCO₃ show good agreement with experimental data, with predicted wavenumbers for lattice modes Eg(T) and Eg(L) at 186 and 296 cm⁻¹, and internal modes ν₄ and ν₁ at 723 and 1097 cm⁻¹, respectively. mdpi.com The experimental values for rhodochrosite are very close, at 184, 290, 719, and 1086 cm⁻¹, respectively. mdpi.com

Analysis of manganese carbonate nanoparticles reveals characteristic oscillation bands in the IR spectrum. samipubco.com These include the Mn-O oscillation band, as well as various C-O and C=O vibrations within the carbonate group (CO₃²⁻). samipubco.com The assignment of these bands is often supported by quantum chemical modeling. samipubco.com

Detailed assignments for manganese carbonate complexes from IR and Raman spectra are presented below. These assignments are often facilitated by comparison with DFT-calculated spectra. rug.nl

| Vibrational Mode | Predicted/Observed Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| Mn-O oscillation | 576 | FTIR | samipubco.com |

| C-O and C=O valence band in CO₃²⁻ group | 725 | FTIR | samipubco.com |

| C-O out-of-plane oscillation band and C=O in CO₃²⁻ group | 862 | FTIR | samipubco.com |

| Asymmetric and symmetric vibrations of C–O and C=O in CO₃²⁻ group | 1451 | FTIR | samipubco.com |

| C=O valence bond vibrations | 1796 | FTIR | samipubco.com |

| Lattice mode Eg(T) (Predicted) | 186 | DFT Calculation | mdpi.com |

| Lattice mode Eg(L) (Predicted) | 296 | DFT Calculation | mdpi.com |

| Internal mode ν₄ (Predicted) | 723 | DFT Calculation | mdpi.com |

| Internal mode ν₁ (Predicted) | 1097 | DFT Calculation | mdpi.com |

Simulated Electronic Absorption Spectra for this compound Complexes

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for simulating these spectra.

Calculated electronic spectra for a manganese(II)-carbonate complex in methanol (B129727) show a distinct absorption peak at 217 nm, with a molar absorptivity (ε) of 11676 L mol⁻¹ cm⁻¹. mdpi.comresearchgate.net The presence of other ligands in the coordination sphere significantly influences the electronic spectrum. For example, when a pyrazine (B50134) (pz) ligand is introduced, forming a [Mn(pz)]²⁺CO₃²⁻ complex, the calculated spectrum displays three absorption peaks at 209 nm (ε = 15,240 L mol⁻¹ cm⁻¹), 261 nm (ε = 14,495 L mol⁻¹ cm⁻¹), and 308 nm (ε = 2746 L mol⁻¹ cm⁻¹). mdpi.com

These computational approaches allow for the systematic study of how different ligands affect the electronic structure and, consequently, the UV-Vis absorption profile of manganese carbonate complexes. mdpi.commdpi.com

| Complex | Calculated Absorption Peak (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| [Mn]²⁺CO₃²⁻ | 217 | 11676 | mdpi.comresearchgate.net |

| [Mn(pz)]²⁺CO₃²⁻ | 209 | 15,240 | mdpi.com |

| 261 | 14,495 | mdpi.com | |

| 308 | 2746 | mdpi.com | |

| [Mn(qx)]²⁺CO₃²⁻ | 206 | 41,403 | mdpi.com |

| 233 | 43,797 | mdpi.com | |

| 314 | 10,877 | mdpi.com | |

| [Mn(fz)]²⁺CO₃²⁻ | 207 | 111,790 | mdpi.com |

| 247 | 232,940 | mdpi.com | |

| 361 | 44,869 | mdpi.com |

Theoretical Insights into Nuclear Magnetic Resonance (NMR) Parameters of this compound

Predicting NMR parameters for paramagnetic complexes like those of manganese(II) is a significant theoretical challenge. The presence of unpaired electrons in the Mn²⁺ ion leads to large hyperfine shifts and significant line broadening, which complicates both experimental measurement and theoretical calculation. acs.org

The hyperfine contribution to the NMR shift is comprised of the Fermi-contact, spin-dipolar, and paramagnetic spin-orbit terms. acs.org Theoretical approaches for calculating these contributions often involve relativistic two- and four-component levels of theory to accurately account for the complex electronic structure. acs.org

For Mn(II) complexes, DFT can be used to calculate key parameters like the hyperfine coupling constants. researchgate.net For example, the hyperfine coupling constant between the manganese ion and a coordinated oxygen atom (A_O/ħ) is a critical parameter that influences the relaxivity of water protons in MRI contrast agents. researchgate.net Experimental techniques such as ¹⁷O NMR can be used to determine the number of water molecules coordinated to the Mn(II) ion, and these results can be compared with and supported by DFT calculations. researchgate.net

Computational Studies on this compound Coordination Geometries and Isomerism

Computational chemistry is a powerful tool for investigating the three-dimensional structures of metal complexes, including their coordination geometries and potential isomers. For manganese complexes, a variety of coordination numbers and geometries are possible.

Studies on the coordination chemistry of manganese have shown that it can exist in three-, four-, five-, six-, and seven-coordinated states, with six-coordination being the most prevalent. researchgate.net DFT calculations on Mn(II) complexes with various ligands often show a preference for a distorted octahedral geometry. scispace.com

A survey of manganese coordination compounds has revealed that distortion isomers are the primary form of isomerism observed. researchgate.net Distortion isomers are compounds that have the same chemical formula and the same ligands bonded to the central metal ion, but differ in the bond lengths and bond angles. researchgate.net

In the context of this compound, computational studies can elucidate how the carbonate or bicarbonate ligands coordinate to the Mn(II) center. Pulsed EPR spectroscopy, combined with theoretical modeling, has been used to determine that bicarbonate can bind to Mn²⁺ in a bidentate fashion, meaning it attaches through two of its oxygen atoms. acs.org This study determined a ¹³C-Mn distance of 2.85 ± 0.1 Å for the 1:2 complex. acs.org

Furthermore, computational studies combining PDB database searches and DFT calculations have provided insights into the influence of coordination number on intermolecular interactions. rsc.org It has been suggested that 4-coordinated Mn(II) centers are more favorable for forming noncovalent bonds compared to the more sterically crowded 6-coordinated centers. rsc.org These theoretical investigations are crucial for understanding the structural preferences and potential reactivity of this compound complexes in various chemical and biological environments.

Synthetic Methodologies and Formation Pathways of Manganous Dicarbonate

Solution-Phase Precipitation Techniques for Manganous Dicarbonate (B1257347) Analogues

Solution-phase precipitation is a widely employed method for synthesizing manganese(II) carbonate analogues due to its relative simplicity and scalability. atamanchemicals.com This technique involves the reaction of a soluble manganese(II) salt with a carbonate source in an aqueous medium, resulting in the formation of a solid precipitate. atamanchemicals.comatamankimya.com The properties of the resulting manganese carbonate are highly dependent on several factors, including the choice of precursors, their concentrations, the reaction temperature, and pH.

The selection of the manganese(II) salt precursor plays a critical role in the precipitation of manganese carbonate, influencing both the yield and the physical properties of the final product. Commonly used manganese(II) salts include manganese(II) sulfate (B86663) (MnSO₄), manganese(II) chloride (MnCl₂), and manganese(II) nitrate (B79036) (Mn(NO₃)₂).

Studies have shown that different precursor salts can lead to variations in the morphology and particle size of the precipitated manganese carbonate. For instance, the reaction of manganese(II) sulfate with sodium carbonate is a common industrial method for producing manganese carbonate. tandfonline.com Research investigating this reaction has demonstrated that a maximum precipitation of approximately 72% can be achieved at a pH of 3 and a temperature of 80°C. tandfonline.com Another approach involves the use of manganese(II) nitrate in a reaction with ammonia (B1221849) and carbon dioxide, which also yields a faintly pink precipitate of manganese carbonate. wikipedia.org

The table below summarizes the effect of different manganese(II) precursors on the synthesis of manganese carbonate.

| Manganese(II) Precursor | Carbonate Source | Reaction Conditions | Observed Outcome |

| Manganese(II) Sulfate (MnSO₄) | Sodium Carbonate (Na₂CO₃) | pH 3, 80°C, 40 min | ~72% precipitation of single-phase rhodochrosite (MnCO₃) tandfonline.com |

| Manganese(II) Chloride (MnCl₂) | Urea (source of CO₃²⁻ upon hydrolysis) | ~98°C | Formation of homogeneous thin films of MnCO₃ ugd.edu.mkugd.edu.mk |

| Manganese(II) Nitrate (Mn(NO₃)₂) | Ammonia (NH₃) and Carbon Dioxide (CO₂) | Aqueous solution | Precipitation of faintly pink solid MnCO₃ wikipedia.org |

| Manganese(II) Acetate (B1210297) (Mn(C₂H₃O₂)₂) | Electrochemical Anodic Oxidation | pH 6, 80°C | Anodic deposition of Mn₃O₄ films, not MnCO₃ acs.org |

The choice of the carbonate source, specifically the counterion (e.g., sodium, ammonium), and the use of carbonate versus bicarbonate ions, significantly impacts the crystallization process of manganese carbonate. Alkali metal carbonates, such as sodium carbonate (Na₂CO₃), are frequently used as the precipitating agent. atamanchemicals.com The reaction of a soluble manganese(II) salt with an alkali metal carbonate leads to the direct precipitation of manganese carbonate. atamanchemicals.com

The use of sodium bicarbonate (NaHCO₃) is another established method, often employed in laboratory preparations. atamanchemicals.comatamankimya.com In this process, adding sodium bicarbonate to a solution of a manganese(II) salt that is saturated with carbon dioxide results in the precipitation of manganese carbonate monohydrate (MnCO₃·H₂O). atamanchemicals.comatamankimya.com This highlights the role of CO₂ saturation in influencing the hydration state of the final product.

Ammonium (B1175870) bicarbonate (NH₄HCO₃) is also utilized as a precipitant, particularly in processes aimed at separating manganese from other metals like magnesium. mdpi.com Research has shown that using ammonium bicarbonate can achieve a manganese precipitation efficiency of 99.89% under optimized conditions (pH 6.4, 30°C, 30 min reaction time). mdpi.com Furthermore, the presence of bicarbonate ions (HCO₃⁻) in solution is thought to play a significant role in the nucleation and growth of carbonate minerals by potentially lowering the nucleation barrier. acs.org

The following table outlines the influence of different carbonate and bicarbonate sources on manganese carbonate synthesis.

| Carbonate/Bicarbonate Source | Manganese(II) Source | Key Reaction Conditions | Product/Observation |

| Sodium Carbonate (Na₂CO₃) | Manganese(II) Sulfate | 80°C, pH 3 | ~72% precipitation of rhodochrosite (MnCO₃) tandfonline.comresearchgate.net |

| Sodium Bicarbonate (NaHCO₃) | Soluble Manganese(II) Salt | Solution saturated with CO₂ | Precipitation of MnCO₃·H₂O atamanchemicals.comatamankimya.com |

| Ammonium Bicarbonate (NH₄HCO₃) | Manganese(II) Sulfate Leachate | pH 6.4, 30°C | 99.89% Mn precipitation efficiency mdpi.com |

| Carbon Dioxide (CO₂) with CaO | Soluble Manganese from EMR | 800 mL/min CO₂ flow, 5% CaO | 99.99% precipitation of rhodochrosite (MnCO₃) atlantis-press.com |

Controlling the nucleation and growth stages is crucial for tailoring the physical properties of manganese carbonate crystals, such as their size, shape, and distribution. nih.govjos.ac.cn The crystallization of manganese carbonate from an amorphous precursor is a relatively slow process compared to other carbonates like strontium carbonate. acs.orgacs.org This slower transformation rate allows for greater control over the crystallization process.

Research has demonstrated that the crystallization of manganese carbonate proceeds through a dissolution-recrystallization mechanism, where an initial amorphous manganese carbonate (AMnC) phase is formed, which then transforms into the crystalline rhodochrosite structure. acs.org The rate of this transformation is influenced by factors such as the water content in the system. acs.org

Strategies to control morphology include the use of additives. For example, spherical manganese carbonate templates have been synthesized via a simple chemical precipitation method, with the particle size being controlled by adjusting the ratio of the manganese sulfate and sodium bicarbonate precursors. nih.gov The introduction of other salts, such as sodium sulfate, into the reaction solution can further alter the morphology from irregular spheroids to cubes. nih.gov These controlled morphologies are often used as templates for synthesizing other advanced materials. nih.gov

Hydrothermal and Solvothermal Synthesis of Manganous Dicarbonate Phases

Hydrothermal and solvothermal methods offer alternative routes to produce manganese carbonate with controlled morphologies and hierarchical structures. researchgate.net These techniques involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. In a typical hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents.

One study reported the successful synthesis of MnCO₃ with various hierarchical superstructures, such as chrysanthemum-like and dumbbell-like morphologies, using a water/ethanol system under hydrothermal conditions. researchgate.net In this environmentally friendly approach, atmospheric CO₂ served as the carbonate source, and a Schiff base was used as a shape-guiding agent. researchgate.net The final morphology of the MnCO₃ particles could be controlled by adjusting parameters like the hydrothermal temperature, the molar ratio of manganese ions to the Schiff base, or the volume ratio of water to ethanol. researchgate.net

Another investigation utilized a hydrothermal method with manganese acetate (MnC₄H₆O₄·4H₂O) and ammonium bicarbonate as raw materials to create hollow spherical manganese carbonate. kygczz.com These synthesized particles can then serve as precursors for producing various manganese oxides (MnOₓ) by roasting under different atmospheres, largely retaining the spherical morphology of the carbonate template. kygczz.com

Electrochemical Routes to this compound Derivatives

Electrochemical methods provide a distinct approach for synthesizing manganese-containing compounds, often as thin films or coatings. While the direct electrochemical synthesis of manganese carbonate is less common, related manganese oxides and other derivatives can be formed through these routes.

Anodic oxidation involves the application of a positive potential to an electrode (the anode) in an electrochemical cell. This can lead to the oxidation of species in the electrolyte solution and their deposition onto the anode surface.

While some studies focus on the anodic deposition of manganese oxides like Mn₃O₄ and MnO₂, the principles can be extended to the formation of carbonate-containing species under specific electrolyte conditions. acs.orgaalto.fi For example, a study on the electrodeposition of manganese(III) carbonate, Mn₂(CO₃)₃, on a nickel foam electrode was conducted using a chronoamperometric technique. acs.org The resulting Mn₂(CO₃)₃ material was investigated as a catalyst for the oxygen evolution reaction. acs.org This indicates that under the right conditions, including the presence of carbonate ions in the electrolyte, manganese carbonate species can be synthesized electrochemically.

Another relevant process involves the transformation of pre-deposited films. A chemical bath deposition method has been designed to create manganese(II) carbonate thin films on conductive glass substrates. ugd.edu.mkugd.edu.mk These as-deposited MnCO₃ films can then be electrochemically transformed into birnessite-type manganese(IV) oxide films, which exhibit electrochromic properties. ugd.edu.mkugd.edu.mk This highlights an indirect electrochemical route where a manganese carbonate derivative serves as a precursor for another functional material.

Cathodic Reduction Pathways in this compound Synthesis

The formation of this compound complexes via cathodic reduction pathways is intrinsically linked to the electrochemical behavior of manganese ions in bicarbonate-containing aqueous solutions. Voltammetric studies have elucidated the formation of 1:1 and 1:2 manganese-bicarbonate complexes, denoted as [Mn(HCO₃)]⁺ and Mn(HCO₃)₂, respectively. nih.gov The presence and concentration of bicarbonate ions significantly influence the redox properties of the Mn²⁺/Mn³⁺ couple.

Electrochemical analyses have demonstrated that the formation of these bicarbonate complexes alters the oxidation potential of Mn²⁺. In the presence of bicarbonate, new oxidation peaks appear at potentials different from that of the Mn²⁺ aqua ion, indicating the formation of new chemical species with distinct electrochemical characteristics. Specifically, the oxidation potentials of [Mn(HCO₃)]⁺ and Mn(HCO₃)₂ have been identified, highlighting the role of bicarbonate in facilitating the redox chemistry of manganese. This shift in redox potential is a critical factor in understanding the potential for cathodic processes to influence the formation and stability of these complexes.

| Manganese Species | Observed Oxidation Peak Potential (V vs. NHE) | Bicarbonate Concentration Range for Formation | Notes |

|---|---|---|---|

| [Mn(HCO₃)]⁺ | ~0.92 | 10-100 mM | Formation of a 1:1 complex between Mn²⁺ and bicarbonate. |

| Mn(HCO₃)₂ | ~0.63 | 100-600 mM | Formation of a 1:2 complex, which is electroneutral. nih.gov |

Solid-State Reactivity and Topotactic Transformations Towards this compound

Currently, there is a lack of available scientific literature describing the synthesis of a solid phase of this compound through solid-state reactions or topotactic transformations. Research in this area has predominantly focused on the synthesis and transformations of other manganese compounds, such as manganese oxides and the more common manganese carbonate (MnCO₃).

Biogenic and Biomimetic Pathways for this compound Formation

Biogenic and biomimetic routes offer plausible, albeit not yet directly confirmed, pathways for the formation of this compound complexes. These pathways are primarily extensions of the well-documented processes of microbially induced carbonate precipitation and enzymatic catalysis that lead to the formation of other carbonate minerals.

Microbially induced carbonate precipitation (MICP) is a process where microorganisms alter their local environment to induce the precipitation of carbonate minerals. This is often achieved through metabolic activities that increase the pH and the concentration of carbonate ions. A variety of bacteria are known to precipitate manganese carbonate (rhodochrosite) through such mechanisms.

The key microbial processes involved in MICP include ureolysis, ammonification, and photosynthesis, all of which can lead to an increase in carbonate alkalinity. In an environment rich in dissolved manganese, these microbial activities could create localized zones with high concentrations of bicarbonate and carbonate ions, thereby favoring the formation of this compound complexes. While the direct precipitation of a solid this compound phase by microorganisms has not been reported, the conditions created during MICP are conducive to the formation of [Mn(HCO₃)]⁺ and Mn(HCO₃)₂ in the aqueous phase surrounding the microbial cells.

| Microbial Process | Biochemical Reaction | Effect on Local Environment | Potential Relevance to this compound |

|---|---|---|---|

| Ureolysis | CO(NH₂)₂ + 2H₂O → 2NH₃ + H₂CO₃ | Increases pH and carbonate concentration. | Creates conditions favorable for the formation of manganese bicarbonate complexes. |

| Ammonification | R-NH₂ + H₂O → R-OH + NH₃ | Increases pH. | Elevated pH shifts the carbonate equilibrium towards bicarbonate and carbonate, facilitating complex formation. |

| Photosynthesis | 2HCO₃⁻ + Ca²⁺ → CaCO₃ + CO₂ + H₂O | Consumes bicarbonate, increasing pH. | In a manganese-rich environment, could potentially lead to the formation of manganese-containing carbonates. |

The enzyme carbonic anhydrase plays a crucial role in biomineralization by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.gov This enzymatic activity can significantly accelerate the rate of bicarbonate production, leading to supersaturation and subsequent precipitation of carbonate minerals.

In a manganese-rich biological system, the localized production of high concentrations of bicarbonate by carbonic anhydrase could facilitate the formation of this compound complexes. The efficiency of this enzyme in rapidly increasing the availability of bicarbonate ions suggests a plausible biomimetic strategy for the synthesis of these complexes under controlled conditions. While the direct involvement of carbonic anhydrase in the formation of this compound has not been explicitly demonstrated, its role in carbonate metabolism makes it a key area of interest for future research into biomimetic synthesis pathways. The principle of using enzymatic catalysis to control the local chemical environment offers a promising avenue for the targeted formation of specific metal-carbonate complexes.

Reactivity and Mechanistic Studies of Manganous Dicarbonate

Dissolution and Precipitation Kinetics of Manganous Dicarbonate (B1257347)

The dynamic equilibrium between dissolved manganous dicarbonate and solid manganese carbonate is a cornerstone of its aqueous chemistry. The kinetics of these processes are influenced by a multitude of environmental factors.

Influence of pH and Ionic Strength on this compound Equilibrium

The solubility of manganese carbonate, and thus the concentration of this compound in solution, is profoundly dependent on pH. In acidic solutions, the carbonate and bicarbonate ions are protonated, leading to the dissolution of manganese carbonate and the formation of soluble Mn²⁺ ions. As the pH increases, the equilibrium shifts towards the formation of bicarbonate and carbonate ions, favoring the precipitation of manganese carbonate. The solubility of manganese carbonate is significantly higher in acidic conditions compared to neutral or alkaline environments. For instance, manganese carbonate has low solubility in neutral water but dissolves completely at low pH.

The equilibrium between aqueous manganese(II) and solid manganese carbonate (rhodochrosite) can be represented by the following reaction:

MnCO₃(s) ⇌ Mn²⁺(aq) + CO₃²⁻(aq)

The concentration of carbonate ions is directly influenced by the pH of the solution through the bicarbonate equilibrium:

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

An increase in acidity (lower pH) shifts this equilibrium to the left, reducing the carbonate concentration and thereby promoting the dissolution of MnCO₃. Conversely, an increase in pH enhances the carbonate concentration, leading to the precipitation of MnCO₃.

Ionic strength of the solution also plays a role in the equilibrium of this compound. While detailed quantitative studies specifically on the ionic strength dependence of Mn(HCO₃)₂ are limited, the principles of electrolyte solutions suggest that increasing ionic strength will affect the activity coefficients of the involved ions (Mn²⁺, HCO₃⁻, CO₃²⁻). Generally, an increase in ionic strength can lead to a slight increase in the solubility of sparingly soluble salts like manganese carbonate due to the shielding of ionic charges, which reduces the effective concentration (activity) of the ions in solution. However, in complex aqueous systems, the effect of ionic strength can be multifaceted, also influencing the formation of various ion pairs and complexes. For instance, the oxidation kinetics of Mn(II) have been shown to be inhibited by increasing salt concentrations above a certain threshold, which is attributed to the aggregation of manganese oxides. nih.gov

| Parameter | Effect on Dissolution | Effect on Precipitation | Underlying Mechanism |

|---|---|---|---|

| Decreasing pH (Increasing Acidity) | Increases | Decreases | Protonation of carbonate and bicarbonate ions reduces their concentration, shifting the solubility equilibrium towards dissolution. |

| Increasing pH (Increasing Alkalinity) | Decreases | Increases | Higher concentration of carbonate ions promotes the formation of solid manganese carbonate. |

| Increasing Ionic Strength | Generally Increases (Slightly) | Generally Decreases (Slightly) | Decreased activity coefficients of ions in solution can lead to higher molar solubility. |

Role of Temperature and Pressure on this compound Formation/Decomposition

Temperature is a critical parameter influencing both the kinetics and thermodynamics of this compound formation and decomposition. Studies on the precipitation of manganese carbonate from manganese sulfate (B86663) solutions have shown that reaction rate constants tend to increase with rising temperature. pearson.com For example, one study found that the maximum precipitation of manganese carbonate (rhodochrosite) occurred at 80°C. pearson.com This suggests that the formation of the solid phase is an endothermic process, where higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. pearson.com

The thermal decomposition of solid manganese carbonate (rhodochrosite) has been studied over a wide temperature range. In an inert atmosphere, MnCO₃ decomposes to form various manganese oxides depending on the temperature. The decomposition begins at temperatures around 200°C and proceeds through intermediates such as MnO₂ and Mn₂O₃ before ultimately forming Mn₃O₄ at higher temperatures. wikipedia.orgiaea.org The rate of this decomposition is a function of temperature, grain size, and the composition of the surrounding gaseous medium. nih.gov

High pressure also significantly affects the stability of manganese carbonate. At pressures above 50 GPa and temperatures below 1400 K, rhodochrosite (MnCO₃-I) transforms into a high-pressure polymorph (MnCO₃-II) without a change in the manganese oxidation state. cnr.it However, at temperatures exceeding 1400 K under these high pressures, both forms of MnCO₃ undergo decomposition and redox reactions, resulting in the formation of manganese oxides (like Mn₂O₃ and Mn₃O₄) and reduced carbon. cnr.it The partial pressure of carbon dioxide also influences the kinetics of thermal decomposition. researchgate.net

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the manganese(II) ion, which can be oxidized to higher oxidation states (Mn(III) and Mn(IV)) or remain stable in its reduced form. The presence of bicarbonate ions plays a significant role in modulating the redox potential of the Mn(II)/Mn(III) couple and influencing the reaction pathways.

Oxidation Pathways Involving this compound

In aqueous solutions containing bicarbonate, manganese(II) can be oxidized by various oxidants, including molecular oxygen and hydrogen peroxide. The presence of bicarbonate has been shown to catalyze the oxidation of Mn(II). lescmeng.ai This catalytic effect is attributed to the formation of Mn(II)-bicarbonate complexes, which have different redox potentials compared to the aquated Mn²⁺ ion.

Studies have shown that Mn(II) can catalyze the disproportionation of hydrogen peroxide in bicarbonate buffers. nih.gov This catalase-like activity is directly proportional to the concentrations of Mn(II) and H₂O₂, and it increases with higher bicarbonate concentrations. nih.gov The proposed mechanism involves the formation of a catalytic complex where bicarbonate ligands facilitate the redox cycling of manganese.

The oxidation of Mn(II) by dissolved oxygen is an important process in natural aquatic systems and leads to the formation of solid manganese(III, IV) (hydr)oxides. researchgate.net While the homogeneous oxidation of Mn(II) by O₂ is kinetically slow, it can be accelerated in the presence of bicarbonate. The oxidation process can be autocatalytic, where the initially formed manganese oxide surfaces catalyze further oxidation.

Reduction Processes of this compound Species

This compound, with manganese in the +2 oxidation state, is a reduced form of manganese. In the absence of strong oxidizing agents, Mn(II) in bicarbonate solutions is relatively stable. Reduction processes involving this compound would necessitate the presence of a reducing agent that can further reduce Mn(II) to a lower oxidation state, such as Mn(0). Such reactions are not common in typical environmental or biological systems.

Electrochemical studies have demonstrated the reduction of Mn(II) to Mn(0) at a mercury electrode in bicarbonate solutions. cnr.it This process is dependent on the potential applied and the concentration of bicarbonate, which influences the formation of Mn(II)-bicarbonate complexes. The reduction of higher oxidation state manganese oxides (e.g., MnO₂) can lead to the formation of Mn(II) species in solution, which would then exist in equilibrium with bicarbonate to form this compound. The reduction of MnO₂ can be facilitated by carbon at elevated temperatures. researchgate.net

Electrochemical Behavior and Potential-Dependent Transformations of this compound

The electrochemical behavior of manganese in bicarbonate solutions is characterized by the formation of Mn(II)-bicarbonate complexes and their influence on the redox potentials of manganese. Voltammetry and EPR spectroscopy have identified the formation of 1:1 and 1:2 Mn-(bi)carbonate complexes. cnr.it The dominant species at bicarbonate concentrations above 0.1 M is suggested to be [Mn(CO₃)(HCO₃)(OH₂)₃]⁻. cnr.it

The formation of these complexes alters the redox potential of the Mn(II)/Mn(III) couple. The oxidation potential of Mn(II) to Mn(III) is dependent on both the pH and the bicarbonate concentration. digitellinc.com This potential-dependent transformation is crucial in understanding the role of manganese in various electrochemical and biological processes. For instance, the oxidation of Mn(II)-bicarbonate clusters to Mn(III)-bicarbonate clusters occurs at specific potentials.

The electrochemical reduction of aqueous bicarbonate to valuable carbon products has been demonstrated using manganese-based catalysts, highlighting the role of manganese complexes in mediating electron transfer processes in carbonate-containing solutions.

| Species | Formation Constant (K_B) / M⁻¹ | Standard Potential (E⁰) / V vs. NHE | Comments |

|---|---|---|---|

| [Mn(HCO₃)]⁺ | Reported formation | Variable with pH and [HCO₃⁻] | Forms at lower bicarbonate concentrations. |

| [Mn(HCO₃)₂]⁰ | Reported formation | ~0.52 V for Mn(II)/Mn(III) couple | Dominant at higher bicarbonate concentrations. researchgate.net |

Ligand Exchange and Complexation Dynamics of this compound

The reactivity of this compound and related manganese(II) carboxylate complexes is significantly influenced by ligand exchange and complexation dynamics. These processes involve the substitution of existing ligands (such as water or carbonate) by other molecules or ions, leading to the formation of new complexes with altered chemical and physical properties. The kinetics and thermodynamics of these reactions are crucial for understanding the compound's behavior in various chemical environments.

Interaction of this compound with Chelating Agents

Chelating agents, which are multidentate ligands, form stable complexes with manganese(II) ions. This interaction is a form of ligand exchange where the chelating agent displaces simpler ligands. Studies on manganese ions reveal interactions with various chelating agents. For instance, edetate calcium disodium (B8443419) (CaNa2EDTA) has been effectively used to form complexes with manganese, reducing its concentration in biological systems. e-jmd.org Other agents suggested for manganese chelation include N-acetylcysteine and para-aminosalicylic acid (PAS). nih.govnih.gov PAS, with its carboxyl, hydroxyl, and amine functional groups, presents promising chelating moieties for metals like manganese. nih.gov Research on rats has shown that PAS can mobilize and remove tissue manganese, suggesting it acts as a chelating agent. nih.gov

The interaction with the bacterial siderophore desferrioxamine B (DFOB) has been studied in the context of manganese oxide dissolution, where it forms aqueous Mn(III)-DFOB complexes. digitellinc.com The dynamics of such chelation can be extremely rapid; for example, a manganese tricarbonyl derivative was observed to form a chelate within 160 picoseconds after photo-induced CO-loss. nist.gov

Table 1: Examples of Chelating Agents for Manganese

| Chelating Agent | Abbreviation | Type / Functional Groups | Reference |

|---|---|---|---|

| Edetate Calcium Disodium | CaNa2EDTA | Aminopolycarboxylic acid | e-jmd.org |

| Para-aminosalicylic acid | PAS | Carboxyl, Hydroxyl, Amine | nih.gov |

| N-acetylcysteine | NAC | Thiol, Carboxyl, Amide | nih.gov |

Formation of Mixed-Ligand this compound Complexes

Manganese(II) readily forms mixed-ligand complexes where the central metal ion is coordinated to more than one type of ligand. Research has demonstrated the synthesis of diverse manganese coordination polymers using dicarboxylate ligands in conjunction with other groups like azide (B81097) (N3-). nih.gov For example, reactions of manganese(II) salts with sodium azide and a zwitterionic dicarboxylate ligand yielded coordination polymers with both azide and carboxylate bridges, such as {[Mn(L)(N3)]ClO4·0.5H2O}n and [Mn4(L)2(N3)8]n. nih.gov

Similarly, polynuclear manganese complexes have been synthesized using the dicarboxylate m-phenylenedipropionate (mpdp2-) along with other ligands like bipyridine (bpy) and pyridine (B92270) (py). ufl.edu These syntheses have produced complexes such as Mn2O(mpdp)(bpy)2(H2O)(MeCN)2 and Mn3O(mpdp)3(py)3. ufl.edu In these structures, the flexible dicarboxylate ligand occupies sites that might otherwise be taken by simpler monocarboxylates. ufl.edu Spectroscopic studies of other novel Mn(III) mixed-ligand complexes containing glycine, ethylenediamine, and pseudohalides suggest a distorted octahedral geometry around the manganese center. researchgate.net

Thermal Decomposition Pathways of this compound

The thermal decomposition of manganese carbonate (MnCO3), a compound closely related to the conceptual "this compound," is a complex process that has been investigated under various conditions. The pathway involves the breakdown of the carbonate structure to yield gaseous products and solid manganese oxide residues. The nature of these products is highly dependent on temperature and the atmospheric environment.

Identification of Gaseous Products and Solid Residues from this compound

When heated, manganese carbonate decomposes, releasing gaseous products. The primary gaseous product is carbon dioxide (CO2). In an air atmosphere, the release of O2 can also occur as manganese oxides are formed and interconverted. researchgate.net

The solid residues from the thermal decomposition are various oxides of manganese. Studies have shown that the decomposition in air proceeds through several stages, with the formation of intermediate oxides. researchgate.net The sequence of solid products as temperature increases generally follows the pathway from manganese carbonate (MnCO3) to manganese dioxide (MnO2), then to manganese(III) oxide (Mn2O3), and finally to hausmannite (Mn3O4) at higher temperatures. researchgate.netsdu.dk Specifically, MnCO3 can decompose to MnO2, which then transforms to Mn2O3. researchgate.net At temperatures above approximately 850-980°C, Mn2O3 further converts to Mn3O4. researchgate.netsdu.dk Under high-pressure and high-temperature conditions (above 1400 K and 50 GPa), the decomposition of MnCO3 can lead to the formation of manganese oxides like δ-Mn2O3 and even reduced carbon in the form of diamond. frontiersin.org

Table 2: Products of Manganous Carbonate Thermal Decomposition

| Temperature Range (°C) | Gaseous Products | Solid Residue(s) | Reference |

|---|---|---|---|

| 300 - 550 | CO2 | MnO2, Mn2O3 | researchgate.net |

| > 850 | O2 | Mn3O4 | sdu.dk |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for elucidating the thermal decomposition pathways of manganese carbonate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

TGA studies of MnCO3 in air show a significant weight loss corresponding to the release of CO2 and the formation of manganese oxides. researchgate.net The decomposition is often observed as a multi-step process. DTA/TG studies have identified endothermic effects associated with these decomposition steps. For instance, endoeffects observed between 462-543°C are attributed to the decomposition of manganese carbonate to MnO2 and its subsequent transformation to Mn2O3. researchgate.net A further endoeffect at higher temperatures (around 980-995°C) can be related to the transition of Mn2O3 to Mn3O4. researchgate.net

DSC analysis helps to identify the endothermic and exothermic nature of these transitions. The decomposition of the carbonate is an endothermic process, requiring an input of energy. DSC studies on various manganese oxides have been used to analyze the transitions between different oxide forms under reducing conditions. jetir.org The combination of TGA and DSC provides a detailed profile of the decomposition temperatures, associated mass losses, and the energetics of the transformation of manganese carbonate into its various oxide forms.

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Not a standard IUPAC name; contextually refers to MnCO3 or related complexes |

| Manganese(II) Carbonate | MnCO3 |

| Bipyridine | C10H8N2 |

| Pyridine | C5H5N |

| Glycine | C2H5NO2 |

| Ethylenediamine | C2H8N2 |

| Azide | N3- |

| Edetate Calcium Disodium | C10H12CaN2Na2O8 |

| Para-aminosalicylic acid | C7H7NO3 |

| N-acetylcysteine | C5H9NO3S |

| Desferrioxamine B | C25H48N6O8 |

| Carbon Dioxide | CO2 |

| Oxygen | O2 |

| Manganese(II) Oxide | MnO |

| Manganese Dioxide | MnO2 |

| Manganese(III) Oxide | Mn2O3 |

| Hausmannite (Manganese(II,III) Oxide) | Mn3O4 |

Applications and Functional Aspects of Manganous Dicarbonate Derivatives

Catalytic Applications of Manganous Dicarbonate (B1257347)

Derivatives and analogs of manganous carbonate exhibit notable catalytic activity across a range of chemical transformations, from electrochemical water splitting to carbon dioxide utilization and environmental remediation.

Oxygen Evolution Reaction (OER) Electrocatalysis by Manganous Dicarbonate Analogs

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Manganous carbonate analogs have emerged as efficient, stable, and cost-effective electrocatalysts for this reaction.

Researchers have electrodeposited manganese carbonate (specifically identified as Mn₂(CO₃)₃) onto nickel foam (NF) to create an efficient OER electrode. acs.orgresearchgate.net This Mn₂(CO₃)₃/NF electrode demonstrates high electrocatalytic activity for water oxidation, achieving a current density of 10 mA·cm⁻² at a relatively low overpotential of 360 mV in alkaline conditions. acs.orgresearchgate.net The performance of this catalyst is significantly better than that of the bare nickel foam or carbonate-deposited foam electrodes, highlighting the catalytic contribution of the manganese carbonate species. acs.org Similarly, nanostructures of MnCO₃ have been shown to facilitate OER performance, with fabricated electrodes exhibiting high current density (257 mA/g) at a low overpotential (184 mV) and maintaining stability for over 16 hours. researchgate.net

The catalytic activity of manganese-based materials in OER is often attributed to the presence of Mn³⁺ ions, which are considered essential for the reaction mechanism. rsc.org While manganese carbonate itself can be an active catalyst, it also serves as a precursor for various manganese oxides (MnO₂, Mn₂O₃, Mn₃O₄), which are well-documented OER electrocatalysts. rsc.org The stability of manganese-based catalysts, however, can be a concern, with potential degradation through dissolution, particularly under fluctuating potential conditions. researchgate.net

| Catalyst Material | Electrolyte | Overpotential @ 10 mA·cm⁻² | Reference |

|---|---|---|---|

| Mn₂(CO₃)₃/NF | KOH (pH 14) | 360 mV | acs.orgresearchgate.net |

| MnCO₃ Nanostructures | Not Specified | 184 mV | researchgate.net |

CO₂ Conversion and Cycloaddition Reactions Facilitated by this compound Complexes

Manganese-based complexes, including those derived from or analogous to manganous carbonate, are effective catalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals. One significant application is the electrochemical reduction of CO₂ to carbon monoxide (CO), a key industrial feedstock. cnr.itmdpi.com For instance, an organometallic complex, fac-Mn(apbpy)(CO)₃Br, covalently anchored on a gas diffusion layer, efficiently converts CO₂ into CO with a faradaic efficiency of 76% and also produces formic acid (HCOOH) with 10% efficiency. cnr.it This performance surpasses that of state-of-the-art gold nanoparticle catalysts under similar conditions. cnr.it Other studies have explored manganese carbonyl complexes for these transformations, investigating how the ligand structure influences catalytic activity. mdpi.comnih.gov

Another important route for CO₂ utilization is its cycloaddition to epoxides to form cyclic carbonates, which are valuable as polar aprotic solvents and precursors for polycarbonates. researchgate.netmdpi.com Manganese-containing metal-organic frameworks (MOFs) have shown significant promise in this area. A hexagonal layered manganese MOF, UAEU-50, demonstrated the ability to photocatalytically convert up to 90% of CO₂ into cyclic carbonates under ambient conditions and visible light irradiation. researchgate.net The mechanism involves the Lewis acidic manganese nodes in the MOF activating the epoxide, while photogenerated electrons facilitate the reaction with CO₂. researchgate.net

| Catalyst | Reaction Type | Key Products | Conversion/Efficiency | Reference |

|---|---|---|---|---|

| fac-Mn(apbpy)(CO)₃Br on GDL | Electrochemical Reduction | CO, HCOOH | 76% FE (CO), 10% FE (HCOOH) | cnr.it |

| UAEU-50 (Mn-MOF) | Photocatalytic Cycloaddition | Cyclic Carbonates | Up to 90% conversion | researchgate.net |

Photocatalytic Activity of this compound in Environmental Remediation

Manganous carbonate and its derivatives, particularly manganese oxides formed from it, are investigated for their photocatalytic capabilities in degrading organic pollutants in water. While manganese carbonate itself can be involved, it is often used in nanocomposites or as a precursor to more active photocatalytic materials. researchgate.net

For example, nanocomposites of manganese carbonate and titanium dioxide (MnCO₃/TiO₂) exhibit photocatalytic activity under visible light, an effect attributed to interfacial charge transfer between the carbonate and the semiconductor. researchgate.net This allows the material to utilize a broader spectrum of light for degrading pollutants compared to TiO₂ alone. researchgate.net

Furthermore, manganous carbonate serves as a sacrificial template to synthesize hollow micro- and nanostructures of other materials with enhanced photocatalytic performance. ingentaconnect.comnih.govamericanelements.com Spherical or cubic MnCO₃ particles can be used as templates to create hollow MoS₂ structures, which show excellent photocatalytic activity due to their unique morphology and high surface area. ingentaconnect.comnih.gov In the process, the MnCO₃ template is removed, leaving the desired hollow structure. nih.gov The ultimate photocatalyst in many systems is a manganese oxide, such as MnO₂, which has a narrow bandgap that allows it to be activated by visible light for the degradation of organic dyes. nih.govresearchgate.net The synergistic use of MnO₂ with UV light and persulfate has been shown to achieve over 90% removal of total organic carbon from water containing bisphenol A. mdpi.com

Material Science Applications of this compound

In material science, manganous carbonate is a key precursor for creating a variety of advanced manganese-based materials, from traditional ceramics to functional nanocomposites.

Precursor Material for Advanced Manganese-Based Ceramics and Oxides

Manganous carbonate is a widely used raw material in the ceramics industry. ceramic-glazes.comnorkem.com Upon heating (calcination), it decomposes, releasing carbon dioxide to form manganese oxides, such as manganese(II) oxide (MnO) or, with further oxidation, manganese dioxide (MnO₂) and others. wikipedia.orgglazy.org This decomposition makes it an effective source of manganese oxides in glazes and ceramic bodies. goodearthclays.com

In ceramic glazes, the resulting manganese oxides act as both a colorant and a flux. norkem.commanganesesupply.com As a flux, it lowers the melting point of the glaze, promoting a smooth, glassy finish. manganesesupply.com The color imparted by manganese can range from brown and black to purple, depending on the glaze's chemical composition, particularly the alkalinity. norkem.comglazy.org The carbonate form is often preferred over the oxide form as it disperses more effectively in the glaze mixture, leading to more uniform color. goodearthclays.com Beyond traditional pottery, manganous carbonate is a precursor for producing specialized manganese oxides used in ferrites (magnetic materials) and batteries. wikipedia.org The thermal treatment of MnCO₃ nanoparticles is a method to synthesize porous manganese oxides with high surface areas, which are of interest for catalytic applications. researchgate.net

Incorporation into Nanocomposites for Specific Functional Properties

Manganous carbonate nanoparticles and their derivatives are incorporated into nanocomposites to create materials with specific, enhanced functionalities. These properties stem from the unique characteristics of the manganese compounds at the nanoscale combined with the synergistic effects of the composite structure. nanografi.com

One significant application is in energy storage. Composites made of MnCO₃ quantum dots (~1.2 nm) decorated on nickel hydrogen carbonate-manganese carbonate (Ni(HCO₃)₂-MnCO₃) nanostructures have been developed as advanced cathode materials for high-energy-density asymmetric supercapacitors. researchgate.net These binder-free electrodes exhibit exceptionally high specific capacitance (2641.3 F g⁻¹ at 3 A g⁻¹) and excellent cycling stability, attributed to the high surface area, the conductivity of the quantum dots, and the synergy between the different metal ions. researchgate.net

In the realm of photocatalysis, MnCO₃ is combined with other materials like titanium dioxide (TiO₂) to form nanocomposites that are active under visible light. researchgate.net Similarly, MnO₂, derived from the carbonate, is used to create nanocomposites with materials like graphitic carbon nitride (g-C₃N₄) for the efficient photodegradation of dyes. researchgate.net These composites leverage the properties of each component to achieve higher efficiency than the individual materials alone. researchgate.net

Sensing and Detection Methodologies Utilizing this compound

Electrochemical Biosensors Incorporating Manganous Carbonate Nanostructures

Manganous carbonate nanostructures have been successfully integrated into electrochemical biosensors for the detection of a range of biological molecules. These nanostructures serve as effective immobilization matrices for enzymes and other biorecognition elements, while also facilitating electron transfer processes at the electrode surface. The porous nature and high surface area of these materials allow for a high loading of biomolecules, which in turn enhances the sensitivity of the biosensor.

One notable application is in the development of non-enzymatic glucose sensors. A composite material of manganese carbonate and laser-induced graphene (LIG) has been employed for the electrochemical detection of glucose. rsc.org In this sensor, the MnCO₃/LIG composite immobilized on a glassy carbon electrode exhibited excellent electrocatalytic activity towards the oxidation of glucose. rsc.org The synergistic effect between the high conductivity of LIG and the catalytic properties of MnCO₃ resulted in a sensor with high sensitivity and a low detection limit. rsc.org

Another significant area of application is in the detection of hydrogen peroxide, a key analyte in many biological and environmental systems. Manganous carbonate microspheres decorated with gold nanoparticles have been used to immobilize hemoglobin for the amperometric sensing of hydrogen peroxide. This hybrid material provides a favorable microenvironment for the immobilized protein, preserving its bioactivity and facilitating direct electron transfer, leading to a highly sensitive and stable biosensor.

Furthermore, manganese carbonate nanoparticles have been utilized in the development of electrochemical DNA biosensors. These nanoparticles, when used to modify electrode surfaces, have been shown to increase the electroactive surface area, thereby enhancing the signal from guanine (B1146940) oxidation, which is used for the detection of both double-stranded and single-stranded DNA.

Table 1: Performance of Electrochemical Biosensors Utilizing Manganous Carbonate Nanostructures

| Analyte | Sensor Composition | Linear Range | Limit of Detection | Sensitivity | Reference |

|---|---|---|---|---|---|

| Glucose | MnCO₃/Laser-Induced Graphene on Glassy Carbon Electrode | 0.001–0.5 mM | 2.2 µM | 2731.2 µA mM⁻¹ cm⁻² | rsc.org |

| Hydrogen Peroxide | Hemoglobin on MnCO₃-Au Hybrid Microspheres | Not Specified | Not Specified | Not Specified | |

| dsDNA | MnO₂/Mn₂O₃@TEG modified Pencil Graphite Electrode | Not Specified | 7.86 µg·L⁻¹ | Not Specified | |

| ssDNA | MnCO₃@OAm modified Pencil Graphite Electrode | Not Specified | 3.49 µg·L⁻¹ | Not Specified |

Optical Sensing Platforms Based on Manganous Carbonate Interactions

The application of manganous carbonate in optical sensing platforms is an emerging area of research, with studies demonstrating its potential in fluorescence-based detection. Multifunctional microspheres composed of manganese carbonate have been fabricated to possess both superparamagnetic and fluorescent properties, enabling their use as biological labels. nih.gov

In one such application, Fe₃O₄@MnCO₃ microspheres were synthesized and subsequently coated with polyelectrolytes and CdTe quantum dots (QDs). nih.gov The rough and porous surface of the manganous carbonate provided an excellent template for the assembly of the fluorescent QDs. nih.gov These fluorescently labeled microspheres were then conjugated with antibodies for the specific detection of biomarkers. nih.gov

This platform was successfully employed for the fluorescence imaging and electrochemical immunosensing of alpha-fetoprotein (AFP), a cancer biomarker. nih.gov The presence of the target analyte was detected through the fluorescence signal emitted by the quantum dots immobilized on the manganous carbonate microspheres. nih.gov This dual-modality platform, combining fluorescence imaging with electrochemical detection, highlights the versatility of manganous carbonate as a component in advanced biosensing systems. nih.gov The study demonstrated that the strong green fluorescence from the bioconjugates could be observed at the immunoreaction sites in the presence of the target AFP, indicating the potential for photoluminescence-based detection. nju.edu.cn

While the research in this specific area is not as extensive as in electrochemical sensing, these findings open up possibilities for the development of novel optical sensors and bioimaging agents based on the unique properties of manganous carbonate nanostructures.

Table 2: Application of Manganous Carbonate in an Optical Sensing Platform

| Application | Platform Composition | Target Analyte | Detection Principle | Reference |

|---|---|---|---|---|

| Fluorescence Imaging and Immunosensing | Fe₃O₄@MnCO₃@PEs-CdTe-Ab₂ | Alpha-fetoprotein (AFP) | Fluorescence from CdTe quantum dots | nih.gov |

Environmental and Geochemical Significance of Manganous Dicarbonate

Role of Manganous Dicarbonate (B1257347) in Aqueous Geochemistry

The behavior of manganese in natural waters is complex, governed by a combination of chemical equilibria including pH, redox potential (Eh), and the presence of complexing ligands. tandfonline.com In this context, the formation and dissolution of manganese carbonates are key processes that control the concentration of dissolved manganese.

The solubility of manganese is profoundly influenced by the prevailing pH and redox conditions. who.int In most natural surface and groundwaters, which typically have a pH range of 5 to 9, divalent manganese (Mn²⁺) is the dominant soluble species, particularly under oxygen-deficient (anoxic) conditions. tandfonline.comresearchgate.net The presence of dissolved carbon dioxide species, primarily bicarbonate (HCO₃⁻), is a critical factor controlling manganese solubility, as it can lead to the precipitation of manganese carbonate (MnCO₃), mineralogically known as rhodochrosite. tandfonline.comusgs.gov

A water body containing significant amounts of both dissolved manganese and bicarbonate may precipitate MnCO₃ if the pH rises above 7. tandfonline.com Conversely, in acidic conditions, manganese carbonates are more soluble. The solubility is also affected by the formation of soluble complexes. For instance, manganese can form a soluble complex with bicarbonate, MnHCO₃⁺, which increases the total concentration of dissolved manganese that can be held in solution. tandfonline.comusgs.gov The association constant for the MnHCO₃⁺ ion has been determined to be 63. usgs.gov

Table 1: Factors Influencing Manganese Solubility in Natural Waters

| Factor | Effect on Mn²⁺ Solubility | Geochemical Rationale |

|---|---|---|

| pH | Decreases with increasing pH (above ~7) | Promotes the precipitation of manganese carbonate (MnCO₃) and oxidation to less soluble Mn(IV) oxides. tandfonline.comamazonaws.com |

| Redox Potential (Eh) | High in reducing (anoxic) conditions; Low in oxidizing (oxic) conditions | Mn(II) is stable and soluble under low Eh. High Eh promotes oxidation to insoluble Mn(IV) oxides (e.g., MnO₂). who.intresearchgate.net |

| Bicarbonate (HCO₃⁻) Concentration | Decreases solubility due to precipitation; can increase solubility via complexation | High bicarbonate levels can exceed the solubility product of MnCO₃, causing precipitation. usgs.gov Formation of the soluble MnHCO₃⁺ complex can enhance dissolved Mn concentrations. tandfonline.com |

| Sulfate (B86663) (SO₄²⁻) Concentration | Increases solubility | Formation of the soluble MnSO₄ complex keeps manganese in the dissolved phase. usgs.gov |

| Temperature | Generally decreases with increasing temperature | The solubility of most carbonate minerals, including MnCO₃, tends to decrease as temperature rises. |

This table provides a generalized summary of the primary factors controlling manganese solubility in aqueous environments.

The interaction between manganous species and dissolved organic matter (DOM) is often indirect but significant. While manganese carbonate itself is largely insoluble in common organic solvents, the manganese cycle is closely linked with organic carbon cycling. researchgate.net In soil and aquatic environments, highly reactive manganese(IV) oxides can act as powerful oxidants for DOM. uni-hannover.deresearchgate.netnih.gov This process involves the reductive dissolution of the manganese oxides, releasing soluble Mn²⁺ into the water. uni-hannover.de This newly available Mn²⁺ can then react with bicarbonate, often a byproduct of microbial respiration of organic matter, to precipitate as manganese carbonate. geoscienceworld.orggeologyscience.ru

DOM can also influence manganese speciation by forming soluble complexes with Mn²⁺, which can inhibit its oxidation or precipitation. The sorption of DOM onto mineral surfaces, including manganese oxides, is a key process. nih.govuni-hannover.de Studies have shown that DOM can be located on the surfaces and within the pore spaces of manganese minerals like birnessite. nih.gov The presence of other ions, such as calcium (Ca²⁺), can facilitate the sorption of DOM onto manganese oxides. uni-hannover.de This interaction is crucial as it links the biogeochemical cycles of manganese and carbon, influencing the fate and stability of organic carbon in soils and sediments. uni-hannover.de

Participation in Biogeochemical Manganese Cycling

Manganese is an essential element that participates in a dynamic biogeochemical cycle, moving between soluble and insoluble forms through processes often mediated by microorganisms. wikipedia.orgnih.gov The formation and transformation of manganese carbonates are integral parts of this cycle, particularly in sedimentary environments.

Sedimentary manganese deposits, especially those rich in manganese carbonates, provide valuable records of past environmental conditions. researchgate.netcaltech.edu The primary pathway for the formation of manganese carbonates like rhodochrosite and kutnohorite (a mixed calcium-manganese carbonate) is through diagenesis in anoxic sediments. geoscienceworld.orglyellcollection.org

The process typically begins in an oxygenated water column where dissolved Mn²⁺ is oxidized to form insoluble manganese(III/IV) oxyhydroxides. researchgate.net These oxide particles then settle and accumulate on the seafloor or lakebed. geoscienceworld.org As these surface sediments are buried, they enter an anoxic zone where microbes use the manganese oxides as electron acceptors for the decomposition of organic matter. researchgate.netgeoscienceworld.org This microbial activity reduces the manganese back to soluble Mn²⁺, leading to high concentrations in the sediment porewater. geologyscience.ru This dissolved Mn²⁺ then reacts with bicarbonate, which is also produced during organic matter decomposition, causing the precipitation of manganese carbonates. geoscienceworld.orggeologyscience.ru

Therefore, the presence of manganese carbonates in ancient sedimentary rocks is often interpreted as an indicator that the sediments were originally deposited under oxygenated bottom waters (allowing for the initial oxide deposition) before being buried into a reducing environment. researchgate.netgeoscienceworld.org

The cycling of manganese can significantly influence the broader carbonate system in aquatic environments. copernicus.org In zones of intense manganese reduction within sediments, the high concentration of dissolved Mn²⁺ can lead to the formation of mixed-cation carbonates. caltech.edu When Mn²⁺ is present in porewaters, it can substitute for Ca²⁺ in the calcite crystal lattice, forming manganoan calcite, or it can co-precipitate with calcium carbonate to form distinct mineral phases like kutnohorite (CaMn(CO₃)₂). caltech.edumcgill.ca

The precipitation of these manganese-bearing carbonates acts as a sink for both manganese and alkalinity. copernicus.org This process can affect the saturation state of porewaters with respect to pure calcium carbonate (calcite or aragonite), potentially influencing the preservation or dissolution of biogenic carbonates like foraminifera shells. mcgill.cafrontiersin.org For instance, the formation of an authigenic mixed Mn-Mg-Ca carbonate phase has been proposed to explain the supersaturation of deep-sea pore waters with respect to calcite in manganese reduction zones. mcgill.ca The rate of precipitation can influence the amount of manganese incorporated into the carbonate mineral structure. mcgill.cascispace.com

Table 2: Common Manganese-Bearing Carbonate Minerals in Sedimentary Environments

| Mineral | Chemical Formula | Crystal System | Notes |

|---|---|---|---|

| Rhodochrosite | MnCO₃ | Trigonal | The pure manganese carbonate end-member. Often forms in diagenetic environments from the reduction of Mn-oxides. caltech.edu |

| Kutnohorite | CaMn(CO₃)₂ | Trigonal | A mixed calcium-manganese carbonate. Its presence indicates high concentrations of both dissolved Mn²⁺ and Ca²⁺. caltech.edu |

| Manganoan Calcite | (Ca,Mn)CO₃ | Trigonal | A variety of calcite where Mn²⁺ substitutes for Ca²⁺ in the crystal lattice. mcgill.ca |

| Calcic Rhodochrosite | (Mn,Ca)CO₃ | Trigonal | A variety of rhodochrosite with significant calcium substitution. researchgate.net |

This table lists the primary carbonate minerals that incorporate manganese in sedimentary settings.

Environmental Fate and Transport Considerations for Manganous Dicarbonate

The environmental fate and transport of manganese are fundamentally linked to its speciation, which is controlled by pH and redox potential. who.intinchem.orgcdc.gov Manganese can be transported over long distances in its soluble Mn(II) form in anoxic waters or as fine particulate manganese oxyhydroxides in oxic waters. who.int

The "fate" of dissolved manganese in many environments is its precipitation as a solid phase. In anoxic environments rich in bicarbonate, this fate is often the formation of manganese carbonate. tandfonline.com Once formed, manganese carbonate minerals are relatively stable and immobile under persistent reducing conditions, effectively sequestering manganese within the sediment column. nih.gov In this solid form, manganese transport is governed by the physical movement of sediments, such as erosion, suspension, and redeposition. wikipedia.org

If environmental conditions change, for instance, if an anoxic sediment bed containing manganese carbonate becomes exposed to oxygen (e.g., through dredging or changes in water level), the manganese can be re-mobilized. Oxidation of associated sulfide (B99878) minerals could lower the pH, dissolving the carbonate and releasing Mn²⁺ back into the water, where it could then be oxidized to form manganese oxide particulates. inchem.org Anthropogenic activities, such as mining, industrial wastewater discharge, and the combustion of fossil fuels containing manganese additives, can introduce significant amounts of manganese into the environment, altering its natural cycling and transport pathways. who.intwikipedia.org

Stability and Persistence in Various Environmental Compartments

This compound, a compound of manganese in its +2 oxidation state, demonstrates variable stability and persistence in the environment, largely governed by the physicochemical conditions of the surrounding matrix, such as pH, redox potential (Eh), and the presence of microbial activity. nih.govwho.int In aquatic systems, the environmental chemistry of manganese is predominantly controlled by pH and redox conditions. who.int Generally, the Mn(II) form, the foundation of this compound, is dominant at lower pH and redox potentials. who.int

The persistence of this compound is significantly influenced by microbial processes. Microbially induced carbonate precipitation (MICP) is a key mechanism that can lead to the formation and stabilization of manganese carbonate. nih.gov This process is considered an environmentally friendly technique for the immobilization of manganese due to the notable stability of the resulting manganese carbonate. nih.gov The effectiveness and characteristics of the precipitated manganese carbonate, such as crystal size and morphology, are dependent on factors like bacterial species, temperature, pH, and the concentrations of substrates and manganese. nih.gov Near-neutral to alkaline conditions are particularly favorable for the stability of manganese carbonate minerals. nih.gov

In soil environments, the stability of this compound is influenced by factors such as soil moisture and oxygen levels. hawaii.edu Changes in these conditions can alter the soil's pH and redox potential, thereby affecting the solubility of manganese. hawaii.edu For instance, submerged or anaerobic conditions can lead to a more reducing environment, which in turn can increase the concentration of soluble manganese. hawaii.edu The presence of organic matter also plays a role in the cycling and stability of manganese compounds in soil. psu.edu

The interaction with other minerals and organic compounds in soil and sediments also affects the persistence of this compound. While manganese oxides are known to bind with organic compounds, potentially protecting them from degradation, the long-term persistence of these associations is not fully understood. acs.org

Mobility and Sorption Characteristics in Aquatic and Soil Systems

The mobility and sorption of this compound in aquatic and soil systems are intricate processes influenced by a variety of environmental factors. The movement of manganese in the environment can occur through the transport of particulate matter or the leaching of soluble compounds. who.int

In aquatic environments, manganese can exist in two primary forms: Mn(II) and Mn(IV). The transition between these states occurs through oxidation and reduction reactions, which can be either abiotic or mediated by microbes. who.int The mobility of the Mn(II) ion, the soluble form, is generally higher under acidic conditions. gov.bc.ca As pH increases, Mn(II) is more likely to be oxidized to less mobile forms or precipitate as manganese carbonate, especially in the presence of bicarbonate ions. nih.gov

In soil systems, the mobility of manganese is influenced by the soil's composition and physicochemical properties. Clay minerals, for example, are significant sorbents for cations like Mn(II) due to their large surface area and specific sorption properties. acs.org The sorption of Mn(II) onto clay minerals can be a precursor to the formation of other manganese phases, and this process can be affected by fluctuating redox conditions. acs.org

The presence of bicarbonate can have a notable impact on manganese mobility and its availability to plants. Studies have shown that increasing levels of bicarbonate can decrease the uptake of manganese by plants, suggesting a reduction in its bioavailability in the soil solution. researchgate.net

Research into the fractionation of manganese in environmental samples provides insights into its partitioning and potential mobility. Sequential extraction procedures can determine the distribution of manganese among various fractions, including water-soluble, exchangeable, bound to carbonates, bound to iron and manganese oxides, and bound to organic matter. mdpi.com The fractions that are more weakly bound, such as the water-soluble and exchangeable forms, represent the most mobile and bioavailable manganese. mdpi.com

Below is an interactive data table summarizing research findings on factors influencing manganese mobility and sorption.

| Factor | Environmental Compartment | Effect on Mobility/Sorption | Research Finding |

| pH | Aquatic & Soil Systems | Lower pH increases mobility of Mn(II). Near-neutral to alkaline conditions favor precipitation and reduce mobility. nih.govwho.int | Mn(II) is the dominant form in waters with a pH between 4 and 7. nih.gov |

| Redox Potential (Eh) | Aquatic & Soil Systems | Lower redox potential (reducing conditions) increases the concentration of soluble Mn(II), enhancing mobility. who.inthawaii.edu | A decrease in soil Eh from 600 mV to between 300 and 400 mV significantly increased soluble manganese concentrations. hawaii.edu |

| Microbial Activity | Aquatic & Soil Systems | Microbially induced carbonate precipitation can immobilize manganese by forming stable manganese carbonate. nih.gov | This process is considered a promising and eco-friendly technique for Mn immobilization. nih.gov |

| Bicarbonate Concentration | Soil Systems | Increased bicarbonate levels can decrease the uptake of manganese by plants, suggesting reduced mobility and bioavailability. researchgate.net | Application of increasing levels of bicarbonate was found to decrease Mn content and its uptake in wheat. researchgate.net |

| Clay Minerals | Soil Systems | Clay minerals act as important sorbents for Mn(II), reducing its mobility in the soil solution. acs.org | Clay minerals can favor the precipitation of Mn(II) phases under anoxic conditions. acs.org |

| Organic Matter | Soil Systems | Organic matter can influence manganese solubility and its cycling within the soil. hawaii.edupsu.edu | Green manure additions to soil had effects similar to submergence, increasing soluble manganese concentrations. hawaii.edu |

Future Research Directions and Unaddressed Challenges in Manganous Dicarbonate Studies

Development of Novel Synthetic Routes for Pure Manganous Dicarbonate (B1257347) Phases

A primary challenge in the study of manganous dicarbonate is the development of synthetic routes that yield pure, well-defined crystalline phases. Current methods for producing manganese carbonates often involve precipitation from aqueous solutions of manganese(II) salts with alkali-metal carbonates or bicarbonates. nih.gov These processes can be influenced by factors such as pH, temperature, and reactant concentrations, which can lead to the formation of impurities or different phases. For instance, in weakly acidic conditions, the formation of soluble manganese-bicarbonate complex compounds can reduce the yield of the desired carbonate. google.com